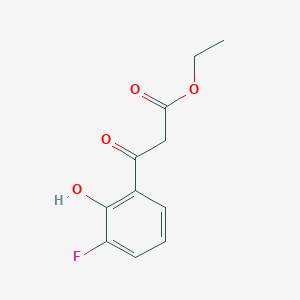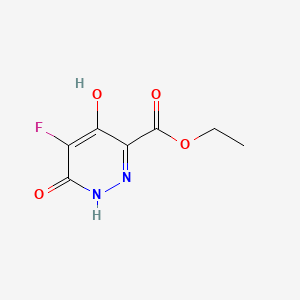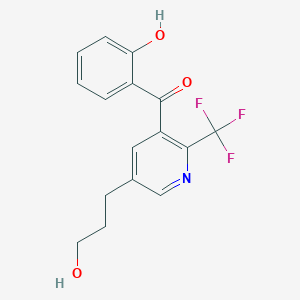
4-Fluoroquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoroquinolin-5-amine:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroquinolin-5-amine typically involves the following steps:
Cyclization Reaction: The starting material, 4-fluoroaniline, undergoes a cyclization reaction with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form 4-fluoroquinoline.
Amination: The 4-fluoroquinoline is then subjected to an amination reaction using ammonia or an amine source under high temperature and pressure conditions to introduce the amine group at the 5-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-efficiency catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Fluoroquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial and anticancer agents due to its enhanced biological activity.
Biological Studies: The compound is studied for its potential to inhibit bacterial DNA gyrase and topoisomerase IV, making it a candidate for new antibiotic drugs.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated quinoline derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other fluorinated organic materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoroquinolin-5-amine involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell membranes and bind to the target enzymes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
4-Fluoroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 4-position and the amine group at the 5-position enhances its reactivity and biological activity compared to other fluoroquinolones.
Propiedades
Fórmula molecular |
C9H7FN2 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
4-fluoroquinolin-5-amine |
InChI |
InChI=1S/C9H7FN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 |
Clave InChI |
HNOJAFBUSMMYCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=CC=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
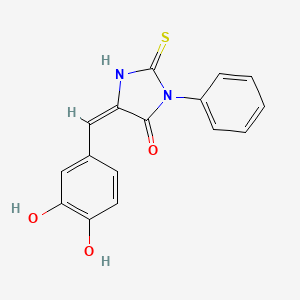
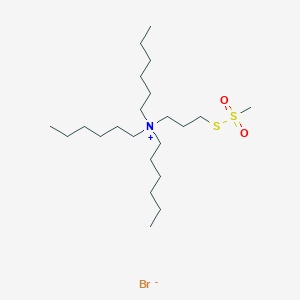



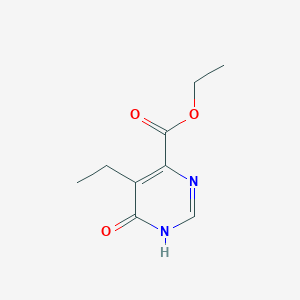

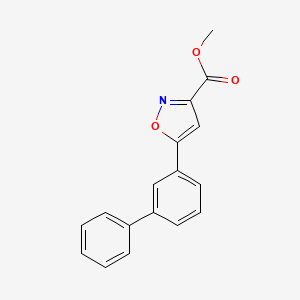
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
